3-(Benzyloxy)-4-bromo-N-cyclopropylbenzamide
Description
3-(Benzyloxy)-4-bromo-N-cyclopropylbenzamide is a synthetic benzamide derivative characterized by a benzyloxy group at the 3-position, a bromine atom at the 4-position of the benzene ring, and a cyclopropylamine moiety attached via an amide bond.
Properties
IUPAC Name |
4-bromo-N-cyclopropyl-3-phenylmethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO2/c18-15-9-6-13(17(20)19-14-7-8-14)10-16(15)21-11-12-4-2-1-3-5-12/h1-6,9-10,14H,7-8,11H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVUZUGQYVXGHBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC(=C(C=C2)Br)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-4-bromo-N-cyclopropylbenzamide typically involves multiple steps:
Bromination: The starting material, 3-hydroxybenzamide, undergoes bromination using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 4-position.
Benzyloxy Substitution: The hydroxyl group at the 3-position is then converted to a benzyloxy group through a nucleophilic substitution reaction with benzyl bromide in the presence of a base such as potassium carbonate.
Cyclopropylation: Finally, the amide nitrogen is cyclopropylated using cyclopropylamine under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for bromination and substitution reactions, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(Benzyloxy)-4-bromo-N-cyclopropylbenzamide can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to a benzoyl group using oxidizing agents like potassium permanganate.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: 3-(Benzoyloxy)-N-cyclopropylbenzamide.
Reduction: 3-(Benzyloxy)-N-cyclopropylbenzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Benzyloxy)-4-bromo-N-cyclopropylbenzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Material Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological pathways and interactions, especially those involving brominated aromatic compounds.
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)-4-bromo-N-cyclopropylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and bromine substituents can enhance binding affinity and selectivity towards these targets. The cyclopropyl group may contribute to the compound’s stability and bioavailability .
Comparison with Similar Compounds
Structural and Functional Differences
Substituent Effects on the Benzamide Core
- Bromine Position : All listed compounds retain the 3-bromo substitution, which likely contributes to electron-withdrawing effects and influences reactivity. However, the 4-position varies:
- The target compound has a benzyloxy group at the 4-position, enhancing steric bulk and lipophilicity compared to analogs with smaller groups (e.g., 4-hydroxy in 3a or 4-methoxy in ).
Amide Nitrogen Modifications
- Cyclopropyl vs. Heterocyclic Groups : The cyclopropyl group in the target compound introduces conformational rigidity, contrasting with flexible chains like the 2-(piperidin-1-yl)ethyl group in 3a or the morpholinylsulfonylphenyl group in .
- Aromatic vs. Aliphatic Substituents : Compounds like 3-bromo-N-(4-chloro-2-methylphenyl)benzamide feature halogenated aromatic amines, which may enhance π-π stacking interactions in biological systems compared to aliphatic substituents.
Physicochemical Properties Molecular Weight and Solubility: The target compound’s higher molecular weight (~352 g/mol) compared to 3-bromo-4-methylbenzamide (214 g/mol) suggests reduced aqueous solubility, a trend exacerbated by the benzyloxy group’s hydrophobicity. Predicted Boiling Points: The 4-methoxy analog in has a predicted boiling point of 485.1°C, likely due to strong intermolecular forces from the phenylamino group.
Biological Activity
3-(Benzyloxy)-4-bromo-N-cyclopropylbenzamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and therapeutic applications, supported by data tables and case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : CHBrN\O
- Molecular Weight : 303.20 g/mol
The compound features a benzamide structure with a bromine atom and a benzyloxy group, which may influence its pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including:
- Sodium Channels : The compound has been investigated for its ability to inhibit voltage-gated sodium channels, particularly NaV1.7, which plays a crucial role in pain signaling pathways .
- Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in inflammatory processes or cancer cell proliferation.
Pharmacological Effects
- Analgesic Properties : Studies indicate that the compound exhibits significant analgesic effects in animal models, suggesting its potential use in treating neuropathic pain .
- Antitumor Activity : Preliminary research has shown that this compound may inhibit the growth of various cancer cell lines, indicating its potential as an anticancer agent .
Case Studies and Experimental Data
A series of studies have evaluated the biological activity of this compound:
Comparative Analysis
To understand the unique properties of this compound, it is useful to compare it with similar compounds:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
